trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid
Overview
Description
trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid: is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanecarboxylic acid with tert-butoxycarbonyl (Boc) protected amines . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: TFA, hydrochloric acid (HCl), in organic solvents.
Major Products Formed:
Oxidation: Oxidized carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
Chemistry: trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding due to its structural resemblance to natural substrates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor function by acting as an agonist or antagonist, depending on its structural configuration .
Comparison with Similar Compounds
- trans-3-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid
- trans-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
- trans-3-(tert-Butoxycarbonylamino)cycloheptanecarboxylic acid
Uniqueness: trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its higher homologs . This structural feature makes it a valuable scaffold in the design of bioactive molecules and synthetic intermediates .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(5-7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCYDBAYYYVNFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915397 | |
Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946152-72-3, 939400-34-7, 1008773-79-2 | |
Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946152-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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